Molecular Weight Differentiation vs. Unsubstituted Benzamide Parent (CAS 1021112-70-8): Impact on Passive Permeability and Binding-Site Compatibility
The target compound (MW 420.5 g/mol) carries a 4-diethylsulfamoyl substituent that increases molecular weight by 135.2 g/mol relative to the unsubstituted benzamide parent N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (MW 285.3 g/mol, CAS 1021112-70-8) . This mass increase places the target compound closer to the median molecular weight of orally bioavailable drugs (~350–450 Da), whereas the parent falls below the typical lower bound for high-affinity target engagement in many protein binding pockets that require extended surface complementarity.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 420.5 g/mol |
| Comparator Or Baseline | N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8): 285.3 g/mol |
| Quantified Difference | +135.2 g/mol (47% increase) |
| Conditions | Calculated from molecular formula; standard atomic weights |
Why This Matters
For users screening compound libraries for hits against protein targets with medium-to-large binding pockets, the higher molecular weight of the target compound offers greater potential for shape and pharmacophore complementarity compared to the minimal benzamide parent.
